molecular formula C18H18N2O3S B2765062 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 839691-53-1

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2765062
CAS RN: 839691-53-1
M. Wt: 342.41
InChI Key: HZMYKBIHBOJKOH-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, commonly known as DMBMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of benzothiazole derivatives and has been synthesized by different methods.

Scientific Research Applications

Synthesis and Chemical Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide belongs to a class of compounds that have been extensively studied for their unique chemical properties and reactions. One study detailed the synthesis of quinazolino‐1,3‐benzothiazine derivatives through the ring-closure reactions of related compounds, highlighting the chemical versatility and potential for further derivatization of benzothiazole derivatives (Szabo et al., 1992).

Anticancer Activity

A significant area of research involves the evaluation of benzothiazole derivatives for anticancer activity. A series of N-1,3-benzothiazol-2-ylbenzamide derivatives were studied for their antiproliferative activity on human liver hepatocellular carcinoma and breast cancer cell lines, with several compounds showing notable inhibitory effects, suggesting a promising avenue for the development of new anticancer agents (Corbo et al., 2016).

Corrosion Inhibition

Benzothiazole derivatives have also been researched for their application in corrosion inhibition. A study on the corrosion inhibiting effect of benzothiazole derivatives against steel in a hydrochloric acid solution found that these compounds offered high inhibition efficiencies, underscoring their potential use in protecting metals from corrosion (Hu et al., 2016).

Photodynamic Therapy

Research into the application of benzothiazole derivatives in photodynamic therapy for cancer treatment has shown promising results. One study synthesized new zinc phthalocyanine compounds substituted with benzothiazole derivative groups, which exhibited high singlet oxygen quantum yields, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Synthesis of New Anticancer Agents

Another study focused on synthesizing new benzothiazole acylhydrazones as anticancer agents, revealing that various substitutions on the benzothiazole scaffold could modulate antitumor properties, demonstrating the potential of benzothiazole derivatives in medicinal chemistry (Osmaniye et al., 2018).

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-10-5-6-11(2)16-15(10)19-18(24-16)20-17(21)12-7-8-13(22-3)14(9-12)23-4/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMYKBIHBOJKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

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